Gpx4-IN-16

Ferroptosis Cancer Research Cytotoxicity Assay

Gpx4-IN-16, also known as (R)-9i, is a potent glutathione peroxidase 4 (GPX4) inhibitor that functions as a highly selective ferroptosis inducer. It exhibits a strong binding affinity for GPX4 with a KD value of 20.4 nM and demonstrates potent cytotoxicity against HT1080 fibrosarcoma cells with an IC50 of 0.0003 µM (0.3 nM).

Molecular Formula C29H24N4O3S2
Molecular Weight 540.7 g/mol
Cat. No. B15585395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGpx4-IN-16
Molecular FormulaC29H24N4O3S2
Molecular Weight540.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H24N4O3S2/c1-5-25-31-22(16-38-25)28(35)33(19-12-10-18(11-13-19)23-14-30-17-36-23)26(27(34)32-29(2,3)4)21-15-37-24-9-7-6-8-20(21)24/h1,6-17,26H,2-4H3,(H,32,34)/t26-/m1/s1
InChIKeyNBLAYHIFDLIFHK-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Gpx4-IN-16: A Potent and Selective GPX4 Inhibitor for Ferroptosis Research


Gpx4-IN-16, also known as (R)-9i, is a potent glutathione peroxidase 4 (GPX4) inhibitor that functions as a highly selective ferroptosis inducer [1]. It exhibits a strong binding affinity for GPX4 with a KD value of 20.4 nM [1] and demonstrates potent cytotoxicity against HT1080 fibrosarcoma cells with an IC50 of 0.0003 µM (0.3 nM) [1]. This compound represents a significant advancement over earlier GPX4 inhibitors due to its enhanced potency, exceptional ferroptosis selectivity (selectivity index of 24,933) [1], and improved pharmacokinetic profile [1]. Gpx4-IN-16 is the (R)-enantiomer of the 9i compound series, which is crucial for its biological activity .

Why Gpx4-IN-16 Is Not Interchangeable with Other GPX4 Inhibitors


Substituting Gpx4-IN-16 with other GPX4 inhibitors like RSL3, ML210, or earlier leads such as 26a is not scientifically justified due to significant differences in potency, selectivity, pharmacokinetic properties, and off-target profiles. Gpx4-IN-16 demonstrates sub-nanomolar cytotoxicity (IC50 0.3 nM) [1], which is orders of magnitude more potent than RSL3 (IC50 ~100 nM) and ML210 (EC50 30 nM) . Critically, its selectivity index for ferroptosis over apoptosis is 24,933 [1], a key differentiator from 26a, which has a selectivity index of only 31.5 [2]. Furthermore, Gpx4-IN-16 was specifically optimized to overcome the limited activity and stability of 26a [1] and possesses more favorable pharmacokinetic properties [1], enabling robust in vivo antitumor activity [1]. Using a less potent or less selective analog would compromise experimental outcomes, particularly in in vivo models where achieving sufficient target engagement without off-target toxicity is paramount.

Quantitative Evidence Supporting the Superiority of Gpx4-IN-16 Over GPX4 Inhibitor Comparators


Superior Cytotoxic Potency in HT1080 Cells vs. 26a and ML210

Gpx4-IN-16 ((R)-9i) demonstrates exceptionally potent cytotoxicity against HT1080 fibrosarcoma cells with an IC50 of 0.0003 µM (0.3 nM) [1]. This represents a dramatic improvement over its predecessor 26a, which exhibited an IC50 of 0.78 µM (780 nM) in the same cell line [2], and is more than 100-fold more potent than ML210, which has an EC50 of 30 nM for GPX4 inhibition .

Ferroptosis Cancer Research Cytotoxicity Assay

Exceptional Ferroptosis Selectivity Over Apoptosis vs. 26a

A critical advantage of Gpx4-IN-16 ((R)-9i) is its unparalleled selectivity for inducing ferroptosis over apoptosis. The compound exhibits a selectivity index of 24,933 [1], calculated as the ratio of its cytotoxic potency in the presence versus absence of the ferroptosis inhibitor ferrostatin-1. In contrast, the earlier lead compound 26a (GPX4-IN-3) demonstrates a selectivity index of only 31.5 [2]. This nearly 800-fold improvement in selectivity confirms that Gpx4-IN-16's cytotoxic effects are almost exclusively due to ferroptosis induction, with negligible off-target apoptotic activity.

Ferroptosis Mechanism of Action Selectivity

Enhanced In Vivo Pharmacokinetics Enabling Antitumor Efficacy vs. 26a

Gpx4-IN-16 ((R)-9i) was specifically designed to overcome the limited stability and in vivo performance of 26a. The publication explicitly states that (R)-9i has more favorable pharmacokinetic properties than 26a [1]. This improvement translates into significant in vivo antitumor activity. In an HT1080 mouse xenograft model, Gpx4-IN-16 at doses of 15 and 30 mg/kg significantly inhibited tumor growth without detectable toxicity [1]. This directly contrasts with 26a, which showed a tumor growth inhibition (TGI) of only 33.2% and 55.1% at the same doses in a 4T1 xenograft model [2].

In Vivo Pharmacology Drug Metabolism and Pharmacokinetics (DMPK) Xenograft Model

Critical Enantioselectivity: (R)-9i is >4-fold More Potent than (S)-9i

The biological activity of the 9i compound series is highly stereospecific. The active (R)-enantiomer, Gpx4-IN-16, exhibits an IC50 of 0.3 nM against HT1080 cells [1]. In contrast, the (S)-enantiomer ((S)-9i) shows an IC50 of 1.2 nM [2], representing a 4-fold reduction in potency. This stereochemical dependence confirms that the (R)-configuration is essential for optimal interaction with the GPX4 binding pocket and for achieving maximal ferroptosis induction.

Stereochemistry Structure-Activity Relationship (SAR) Drug Design

Recommended Research Applications for Gpx4-IN-16 Based on Differentiating Evidence


Preclinical Proof-of-Concept Studies for GPX4-Targeted Cancer Therapies

Given its favorable pharmacokinetic properties and robust in vivo efficacy with no detectable toxicity [1], Gpx4-IN-16 is ideally suited for preclinical studies aiming to validate GPX4 inhibition as a therapeutic strategy in cancer. Its ability to significantly inhibit tumor growth in xenograft models [1] provides a strong foundation for combination studies or for use in genetically engineered mouse models (GEMMs).

High-Resolution Dissection of Ferroptosis Signaling Pathways

The exceptional selectivity index of 24,933 [1] ensures that cellular responses to Gpx4-IN-16 are predominantly driven by ferroptosis rather than apoptosis or necrosis. This makes it a superior tool compound for unbiased omics studies (e.g., transcriptomics, proteomics, lipidomics) aimed at identifying novel regulators and downstream effectors of the ferroptosis pathway without confounding signals from other cell death mechanisms.

Development and Validation of Highly Sensitive Ferroptosis Biomarker Assays

The sub-nanomolar potency of Gpx4-IN-16 (IC50 = 0.3 nM) [1] allows for robust induction of ferroptosis at very low compound concentrations. This characteristic is critical for developing sensitive biomarker assays where a strong, specific signal is required against a low background. It can be used as a positive control to validate lipid peroxidation probes, assess GPX4 protein levels via CETSA (thermal shift of 6.2 °C) [1], or screen for genetic modifiers of ferroptosis sensitivity.

Stereochemistry-Controlled Studies of GPX4-Ligand Interactions

The availability of the less active (S)-enantiomer [1] as a direct comparator makes Gpx4-IN-16 an excellent system for studying the structural basis of GPX4 inhibition. Researchers can utilize both enantiomers in parallel to control for non-stereospecific effects, map key binding interactions, and validate computational docking models, thereby advancing the rational design of next-generation GPX4 inhibitors.

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